Ethyl 3-formyl-2-methylbenzoate
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Overview
Description
Ethyl 3-formyl-2-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is an ester derivative of benzoic acid, characterized by the presence of a formyl group at the third position and a methyl group at the second position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formyl-2-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-formyl-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, industrial processes may employ alternative catalysts and solvents to optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: 3-carboxy-2-methylbenzoic acid.
Reduction: 3-hydroxymethyl-2-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formyl-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-formyl-2-methylbenzoate depends on the specific reaction it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons from the reducing agent, resulting in the formation of a hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate: Similar structure but with additional hydroxyl groups.
Methyl 3-formyl-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its formyl and methyl groups provide versatile sites for chemical modifications, making it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl 3-formyl-2-methylbenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound belongs to the class of benzoate derivatives, characterized by the presence of an ethyl ester group and a formyl functional group attached to a methyl-substituted benzene ring. Its molecular formula is C11H12O3, with a molecular weight of approximately 196.21 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, potentially affecting metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can lead to modulation of signal transduction pathways, influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results underscore the compound's potential for development into therapeutic agents for treating infections.
Anticancer Activity
In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, experiments conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis, as evidenced by increased levels of caspase-3 activity.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
At higher concentrations (≥50 µM), significant reductions in cell viability were observed, indicating a dose-dependent cytotoxic effect.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study conducted by Feng et al. (2020) assessed the cytotoxicity of various benzoates, including this compound. The findings indicated that this compound had a lower toxicity profile compared to other synthetic benzoates, making it a candidate for further investigation in drug development .
- Antiviral Potential : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties against viruses such as SARS-CoV-2. The aldehyde group in its structure could play a role in inhibiting viral replication by interacting with viral proteins .
- Environmental Impact : Research has also highlighted the potential use of this compound as a green pesticide due to its insecticidal properties against common agricultural pests . This aspect is particularly relevant in the context of sustainable agriculture practices.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 3-formyl-2-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-12)8(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
JVVFJMNAWUMKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1C)C=O |
Origin of Product |
United States |
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